Nonyl 8-((2-hydroxyethyl)(10-octyloctadecyl)amino)octanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonyl 8-((2-hydroxyethyl)(10-octyloctadecyl)amino)octanoate is a complex organic compound with the molecular formula C45H91NO3. It is primarily used in biochemical research and has applications in various scientific fields. This compound is known for its unique structure, which includes a long hydrophobic tail and a hydrophilic head, making it suitable for use in lipid-based formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonyl 8-((2-hydroxyethyl)(10-octyloctadecyl)amino)octanoate typically involves a multi-step process. One common method includes the alkylation of a secondary amine with a lipid bromo ester. The reaction conditions often require the use of solvents like ethanol or DMSO and may involve heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Nonyl 8-((2-hydroxyethyl)(10-octyloctadecyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Nonyl 8-((2-hydroxyethyl)(10-octyloctadecyl)amino)octanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various formulations.
Biology: Employed in the preparation of lipid nanoparticles for drug delivery systems.
Medicine: Integral in the development of lipid-based drug delivery systems, including mRNA vaccines.
Industry: Utilized in the formulation of cosmetics and personal care products due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of Nonyl 8-((2-hydroxyethyl)(10-octyloctadecyl)amino)octanoate involves its ability to form lipid bilayers and encapsulate active ingredients. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes. The molecular targets and pathways involved include interactions with lipid membranes and endosomal escape mechanisms .
Comparison with Similar Compounds
Similar Compounds
SM-102: Another ionizable amino lipid used in lipid nanoparticle formulations for mRNA delivery.
Lipid5: Used for similar applications in mRNA delivery and protein expression.
Uniqueness
Nonyl 8-((2-hydroxyethyl)(10-octyloctadecyl)amino)octanoate stands out due to its specific structural features, which provide a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in forming stable lipid nanoparticles, enhancing its utility in various scientific and industrial applications .
Properties
Molecular Formula |
C45H91NO3 |
---|---|
Molecular Weight |
694.2 g/mol |
IUPAC Name |
nonyl 8-[2-hydroxyethyl(10-octyloctadecyl)amino]octanoate |
InChI |
InChI=1S/C45H91NO3/c1-4-7-10-13-19-27-34-43-49-45(48)38-31-24-20-26-33-40-46(41-42-47)39-32-25-18-16-17-23-30-37-44(35-28-21-14-11-8-5-2)36-29-22-15-12-9-6-3/h44,47H,4-43H2,1-3H3 |
InChI Key |
FVWVRGKYSOKQCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCCCC(CCCCCCCC)CCCCCCCC)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.